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molecular formula C4H7BrO2 B043301 4-Bromobutyric acid CAS No. 2623-87-2

4-Bromobutyric acid

Cat. No. B043301
M. Wt: 167 g/mol
InChI Key: GRHQDJDRGZFIPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06037509

Procedure details

In this Example, 8.35 g of 4-bromobutyric acid (50 mmol) was dissolved in 10 g of benzene (128mmol) and, after the temperature was raised to 60° C., 3.43 g of phosphorus trichloride (24 mmol) was dropwise added. Thereafter, the mixture was stirred at that temperature for one hour. Then, after the mixture was cooled to 20° C., the reaction solution was dropwise added into a suspension solution of 20 g containing benzene (256 mmol) and 6.7 g of aluminum chloride (50 mmol) at 10° C. After stirring the mixture at that temperature for one hour, the temperature was raised to 20° C. and the mixture was further stirred for 30 minutes and added into a 10% aqueous solution of hydrochloric acid that had been cooled to 10° C. Then, the aqueous phase was extracted with benzene, and the organic phase was washed with diluted hydrochloric acid, an aqueous solution of sodium hydrogencarbonate, and brine, followed by removing the solvent by distillation under reduced pressure to give 4-bromobutyrophenone in a 73.9% yield from 4-bromobutyric acid.
Quantity
8.35 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
3.43 g
Type
reactant
Reaction Step Three
Quantity
256 mmol
Type
reactant
Reaction Step Four
Quantity
6.7 g
Type
reactant
Reaction Step Four
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Br:1][CH2:2][CH2:3][CH2:4][C:5]([OH:7])=[O:6].[CH:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1.P(Cl)(Cl)Cl.[Cl-].[Al+3].[Cl-].[Cl-].Cl>>[Br:1][CH2:2][CH2:3][CH2:4][C:5]([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)=[O:7].[Br:1][CH2:2][CH2:3][CH2:4][C:5]([OH:7])=[O:6] |f:3.4.5.6|

Inputs

Step One
Name
Quantity
8.35 g
Type
reactant
Smiles
BrCCCC(=O)O
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
C1=CC=CC=C1
Step Three
Name
Quantity
3.43 g
Type
reactant
Smiles
P(Cl)(Cl)Cl
Step Four
Name
Quantity
256 mmol
Type
reactant
Smiles
C1=CC=CC=C1
Name
Quantity
6.7 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Five
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
Thereafter, the mixture was stirred at that temperature for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Then, after the mixture was cooled to 20° C.
ADDITION
Type
ADDITION
Details
the reaction solution was dropwise added into a suspension solution of 20 g
STIRRING
Type
STIRRING
Details
After stirring the mixture at that temperature for one hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
the temperature was raised to 20° C.
STIRRING
Type
STIRRING
Details
the mixture was further stirred for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
had been cooled to 10° C
EXTRACTION
Type
EXTRACTION
Details
Then, the aqueous phase was extracted with benzene
WASH
Type
WASH
Details
the organic phase was washed with diluted hydrochloric acid
CUSTOM
Type
CUSTOM
Details
by removing the solvent
DISTILLATION
Type
DISTILLATION
Details
by distillation under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrCCCC(=O)C1=CC=CC=C1
Name
Type
product
Smiles
BrCCCC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06037509

Procedure details

In this Example, 8.35 g of 4-bromobutyric acid (50 mmol) was dissolved in 10 g of benzene (128mmol) and, after the temperature was raised to 60° C., 3.43 g of phosphorus trichloride (24 mmol) was dropwise added. Thereafter, the mixture was stirred at that temperature for one hour. Then, after the mixture was cooled to 20° C., the reaction solution was dropwise added into a suspension solution of 20 g containing benzene (256 mmol) and 6.7 g of aluminum chloride (50 mmol) at 10° C. After stirring the mixture at that temperature for one hour, the temperature was raised to 20° C. and the mixture was further stirred for 30 minutes and added into a 10% aqueous solution of hydrochloric acid that had been cooled to 10° C. Then, the aqueous phase was extracted with benzene, and the organic phase was washed with diluted hydrochloric acid, an aqueous solution of sodium hydrogencarbonate, and brine, followed by removing the solvent by distillation under reduced pressure to give 4-bromobutyrophenone in a 73.9% yield from 4-bromobutyric acid.
Quantity
8.35 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
3.43 g
Type
reactant
Reaction Step Three
Quantity
256 mmol
Type
reactant
Reaction Step Four
Quantity
6.7 g
Type
reactant
Reaction Step Four
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Br:1][CH2:2][CH2:3][CH2:4][C:5]([OH:7])=[O:6].[CH:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1.P(Cl)(Cl)Cl.[Cl-].[Al+3].[Cl-].[Cl-].Cl>>[Br:1][CH2:2][CH2:3][CH2:4][C:5]([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)=[O:7].[Br:1][CH2:2][CH2:3][CH2:4][C:5]([OH:7])=[O:6] |f:3.4.5.6|

Inputs

Step One
Name
Quantity
8.35 g
Type
reactant
Smiles
BrCCCC(=O)O
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
C1=CC=CC=C1
Step Three
Name
Quantity
3.43 g
Type
reactant
Smiles
P(Cl)(Cl)Cl
Step Four
Name
Quantity
256 mmol
Type
reactant
Smiles
C1=CC=CC=C1
Name
Quantity
6.7 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Five
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
Thereafter, the mixture was stirred at that temperature for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Then, after the mixture was cooled to 20° C.
ADDITION
Type
ADDITION
Details
the reaction solution was dropwise added into a suspension solution of 20 g
STIRRING
Type
STIRRING
Details
After stirring the mixture at that temperature for one hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
the temperature was raised to 20° C.
STIRRING
Type
STIRRING
Details
the mixture was further stirred for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
had been cooled to 10° C
EXTRACTION
Type
EXTRACTION
Details
Then, the aqueous phase was extracted with benzene
WASH
Type
WASH
Details
the organic phase was washed with diluted hydrochloric acid
CUSTOM
Type
CUSTOM
Details
by removing the solvent
DISTILLATION
Type
DISTILLATION
Details
by distillation under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrCCCC(=O)C1=CC=CC=C1
Name
Type
product
Smiles
BrCCCC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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